3,6-dideoxy-alpha-D-xylo-hexopyranose
Description
Overview of 3,6-Dideoxyhexopyranoses as Specialized Monosaccharide Units
3,6-dideoxyhexopyranoses are a group of monosaccharides characterized by the absence of hydroxyl groups at the third and sixth positions of the hexopyranose ring. This structural modification distinguishes them from more common sugars like glucose and galactose, and it imparts unique chemical properties and biological functions. These sugars are predominantly found in the lipopolysaccharides (LPS) of Gram-negative bacteria, where they form key components of the O-antigen. nih.govresearchgate.netdntb.gov.ua The O-antigen is the outermost part of the LPS and is a major determinant of the serological specificity of the bacterium. nih.gov Consequently, 3,6-dideoxyhexoses are often the dominant antigenic determinants, playing a crucial role in the interaction between the bacteria and the host's immune system. nih.govresearchgate.netdntb.gov.ua There are five naturally occurring 3,6-dideoxyhexoses, including abequose, tyvelose (B24345), paratose, and colitose, which are found in various strains of Salmonella enterica and Yersinia pseudotuberculosis. nih.govresearchgate.net
Nomenclatural and Stereochemical Aspects of 3,6-dideoxy-alpha-D-xylo-hexopyranose (Abequose)
The compound this compound is more commonly known by its trivial name, abequose. wikipedia.org Its systematic name precisely describes its structure: "3,6-dideoxy" indicates the lack of hydroxyl groups at positions 3 and 6, "D-xylo" specifies the stereochemical configuration, and "hexopyranose" denotes a six-carbon sugar in a six-membered ring form. nih.gov The "alpha" designation refers to the stereochemistry at the anomeric carbon. Abequose is the D-enantiomer of colitose. wikipedia.org
The precise stereochemistry of abequose is crucial for its biological recognition and function. Its unique three-dimensional arrangement of atoms dictates how it interacts with enzymes during its biosynthesis and how it is recognized by antibodies of the host immune system. taylorandfrancis.com
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | 3,6-Dideoxy-D-xylo-hexose (B1233376) |
| Systematic IUPAC Name | (2R,4R,5R)-2,4,5-Trihydroxyhexanal |
| CAS Number | 56816-60-5 |
| Chemical Formula | C6H12O4 |
| Molar Mass | 148.158 g·mol−1 |
| SMILES | CC@HO)O)O |
| InChI Key | GNTQICZXQYZQNE-HSUXUTPPSA-N |
Academic Research Significance and Interdisciplinary Relevance in Glycobiology
Abequose holds significant importance in academic research, particularly in the fields of glycobiology, microbiology, and immunology. Its presence as a key antigenic determinant on the surface of pathogenic bacteria like Salmonella makes it a focal point for studies on host-pathogen interactions and the development of vaccines and diagnostics. asm.orgnih.gov
Research has shown that abequose is a constituent of the O-specific chains in the lipopolysaccharides of certain serotypes of Salmonella and Citrobacter. wikipedia.org The biosynthesis of abequose is a multi-step enzymatic process, and the gene responsible for the final step, rfbJ, which encodes the enzyme abequose synthase, has been identified and sequenced. asm.org This gene is a key factor in conferring the O4 antigenic specificity to group B Salmonella. asm.org
The unique structure of abequose also makes it a target for antibody recognition. taylorandfrancis.com Studies on the interaction between antibodies and the O-antigen have revealed that the abequose residue is often a critical part of the epitope, the specific portion of the antigen that the antibody binds to. taylorandfrancis.com Understanding this interaction at a molecular level is crucial for the design of synthetic carbohydrate antigens for potential use in vaccines.
Furthermore, the biosynthesis of 3,6-dideoxyhexoses, including abequose, is a subject of mechanistic studies due to the unusual enzymatic reactions involved in the deoxygenation steps. acs.orgacs.org These studies contribute to a fundamental understanding of enzyme catalysis and provide potential targets for the development of new antibacterial agents. The chemical synthesis of abequose has also been a subject of research, providing access to this and other 3,6-dideoxyhexoses for further biological studies. publish.csiro.auresearchgate.net
| Area of Research | Specific Focus | Key Findings |
|---|---|---|
| Microbiology | Bacterial Pathogenesis | Abequose in the O-antigen of Salmonella contributes to virulence and evasion of the host immune response. taylorandfrancis.com |
| Immunology | Antigenicity | Abequose is a dominant antigenic determinant, defining the serological specificity of certain bacteria. nih.govasm.org |
| Biochemistry | Enzymology and Biosynthesis | The biosynthetic pathway of abequose involves unique enzymatic deoxygenation reactions. acs.orgnih.gov The gene for abequose synthase (rfbJ) has been identified. asm.org |
| Structural Biology | Antibody-Antigen Recognition | The abequose moiety is a key component of the epitope recognized by specific antibodies. taylorandfrancis.com |
| Organic Chemistry | Chemical Synthesis | Various synthetic routes to abequose and other 3,6-dideoxyhexoses have been developed for research purposes. publish.csiro.auresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
89194-46-7 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S,3R,5R,6R)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1 |
InChI Key |
KYPWIZMAJMNPMJ-KAZBKCHUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@H]([C@H](O1)O)O)O |
Canonical SMILES |
CC1C(CC(C(O1)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution of 3,6 Dideoxy Alpha D Xylo Hexopyranose
Identification in Bacterial Lipopolysaccharides (LPS)
Abequose is a well-documented component of the lipopolysaccharides (LPS) of Gram-negative bacteria. asm.orgresearchgate.net LPS are major constituents of the outer membrane of these bacteria and are crucial for their structural integrity and interaction with the environment, including host organisms. lpsbiosciences.com
O-Antigen Structures of Gram-Negative Bacteria (e.g., Salmonella, Yersinia pseudotuberculosis)
The most prominent natural reservoir of abequose is the O-specific polysaccharide (O-antigen) chain of bacterial LPS. nih.govasm.org The O-antigen is a repeating oligosaccharide unit that extends from the core oligosaccharide of the LPS molecule and is a primary determinant of a bacterium's serotype. nih.gov
Salmonella : Abequose is a characteristic component of the O-antigen in several Salmonella enterica serovars. For instance, in Salmonella virginia (serogroup O:8), the O-polysaccharide is a polymer of a repeating pentasaccharide unit that includes D-abequose. nih.govcdnsciencepub.com Similarly, it is found in the O-antigen of Salmonella Typhimurium. nih.govplos.org
Yersinia pseudotuberculosis : This bacterium exhibits significant diversity in its O-antigen structures, with abequose being present in several serotypes. researchgate.netnih.gov Specifically, abequose has been identified as a side-branch sugar in the O-units of serotypes O:2a, O:2b, and O:2c. asm.orgnih.gov
Contribution to Serological Specificity and Diversity
The presence and specific linkage of 3,6-dideoxyhexoses like abequose are fundamental to the serological specificity of Gram-negative bacteria. asm.org These sugars are often located at the non-reducing terminus of the O-antigen side chains, making them highly accessible to host immune surveillance. asm.org The variation in these sugar residues among different bacterial strains is a major reason for the vast number of serotypes observed, for example, within the genera Salmonella and Yersinia. researchgate.netnih.gov The structural diversity endowed by these sugars allows bacteria to evade the host immune system.
Role as an Immunodominant Sugar Residue in O-Specific Polysaccharides
Abequose frequently functions as an immunodominant sugar, meaning it is a key component of the antigenic determinant (epitope) that elicits a strong immune response. researchgate.netnih.gov In Salmonella virginia O:8, the disaccharide structure containing abequose, α-D-Abep-(1→3)-L-Rhap, was identified as the specific antigenic factor epitope. nih.govcdnsciencepub.com The removal of the abequose residue resulted in a loss of reaction with the specific antiserum, confirming its critical role in antigenicity. nih.govcdnsciencepub.com This immunodominance is a common feature among 3,6-dideoxyhexoses found in bacterial O-antigens. nih.gov
Presence in Other Biologically Active Natural Products
While most prominently known for its role in LPS, the broader class of 3,6-dideoxyhexoses is also found in other types of natural products.
Glycosylated Bacterial Secondary Metabolites
Deoxy sugars, including 3,6-dideoxyhexoses, are constituents of numerous secondary metabolites, which are compounds not essential for normal growth but often have important ecological functions or pharmacological activities. acs.orgfrontiersin.org These sugars are often attached to an aglycone core, and their presence can be crucial for the biological activity of the entire molecule. frontiersin.org The biosynthesis of these sugars, often involving CDP-activated intermediates, is a key area of study for understanding and potentially engineering novel bioactive compounds. nih.gov
Comparative Analysis with Isomeric 3,6-Dideoxyhexoses (e.g., Paratose, Tyvelose (B24345), Ascarylose, Colitose, Yersiniose)
Abequose is one of several naturally occurring 3,6-dideoxyhexoses, which are isomers differing in their stereochemistry. These isomers are often found in the O-antigens of various bacteria, contributing to their serological diversity. researchgate.netnih.gov
| 3,6-Dideoxyhexose (B1251815) | Systematic Name | Stereochemistry | Notable Bacterial Occurrence (O-Antigen) |
| Abequose | 3,6-dideoxy-D-xylo-hexopyranose | D-xylo | Salmonella enterica, Yersinia pseudotuberculosis (O:2a, O:2b, O:2c), Citrobacter |
| Paratose | 3,6-dideoxy-D-ribo-hexopyranose | D-ribo | Salmonella enterica, Yersinia pseudotuberculosis (O:1a, O:1b, O:1c, O:3) |
| Tyvelose | 3,6-dideoxy-D-arabino-hexopyranose | D-arabino | Salmonella enterica, Yersinia pseudotuberculosis (O:4a, O:4b) |
| Ascarylose | 3,6-dideoxy-L-arabino-hexopyranose | L-arabino | Yersinia pseudotuberculosis (O:5a) |
| Colitose | 3,6-dideoxy-L-xylo-hexopyranose | L-xylo | Salmonella enterica, Yersinia pseudotuberculosis (O:6, O:7, O:10) |
| Yersiniose A | 4-C-(1-hydroxyethyl)-3,6-dideoxy-D-xylo-hexose | D-xylo (branched) | Yersinia pseudotuberculosis (O:6, O:12) |
This table provides a comparative overview of abequose and its common isomers found in bacterial polysaccharides. researchgate.netnih.govnih.govnih.gov
The biosynthesis of these different 3,6-dideoxyhexoses proceeds through a common pathway that diverges at later steps, involving specific epimerases and reductases that determine the final stereochemistry of the sugar. nih.govacs.org This shared biosynthetic logic underlies the structural and antigenic diversity observed in the cell surfaces of many Gram-negative bacteria.
Biosynthesis and Enzymatic Pathways of 3,6 Dideoxy Alpha D Xylo Hexopyranose and Analogues
General Enzymatic Mechanisms for 3,6-Dideoxyhexose (B1251815) Biosynthesis
The formation of 3,6-dideoxyhexoses generally begins with a common monosaccharide, which is then activated as a nucleotide diphosphate (B83284) sugar. This activated sugar undergoes a series of enzymatic modifications, including dehydration, epimerization, and reduction steps, to yield the final 3,6-dideoxy sugar.
Common Nucleotide-Linked Sugar Intermediates (e.g., CDP-4-keto-3,6-dideoxy-glucose)
A pivotal intermediate in the biosynthesis of many 3,6-dideoxyhexoses is CDP-4-keto-6-deoxy-D-glucose. acs.org This compound serves as a branch point from which various enzymatic pathways diverge to produce the different 3,6-dideoxyhexose structures. The initial steps leading to this intermediate typically involve the conversion of a primary sugar phosphate, such as α-D-glucose-1-phosphate, to a nucleoside diphosphate (NDP) sugar. In the case of CDP-linked 3,6-dideoxyhexoses, this is CDP-D-glucose. nih.gov
The biosynthesis of ascarylose, a representative 3,6-dideoxyhexose, begins with the enzyme CDP-D-glucose 4,6-dehydratase, which converts CDP-D-glucose into CDP-6-deoxy-D-glycero-D-glycero-4-hexulose. nih.gov This intermediate then undergoes a crucial C-3 deoxygenation, a two-step process catalyzed by CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and CDP-6-deoxy-Δ3,4-glucoseen reductase (E3), to form CDP-4-keto-3,6-dideoxy-D-glucose. acs.orgasm.org
Characterization of Key Biosynthetic Enzymes (e.g., DdhA, DdhB, DdhC, DdhD, YerE, YerF proteins)
The biosynthesis of CDP-ascarylose in Yersinia pseudotuberculosis involves a series of enzymes encoded by the asc gene cluster. These enzymes have been functionally characterized and are essential for the production of this 3,6-dideoxyhexose. nih.gov
The enzymes DdhA, DdhB, DdhC, and DdhD are directly involved in the core pathway of 3,6-dideoxyhexose formation.
DdhA (CDP-D-glucose 4,6-dehydratase) : This enzyme initiates the pathway by converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose.
DdhB (CDP-4-keto-6-deoxy-D-glucose-3-dehydrase) : This enzyme, along with DdhC, is responsible for the deoxygenation at the C-3 position.
DdhC (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase, E1) : This pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent enzyme is a key component of the C-3 deoxygenation process. acs.org
DdhD (CDP-6-deoxy-Δ3,4-glucoseen reductase, E3) : This iron-sulfur containing flavoprotein works in concert with E1 to complete the C-3 deoxygenation. asm.org
| Enzyme/Protein | Gene (in Y. pseudotuberculosis) | Function |
| DdhA | ascB | CDP-D-glucose 4,6-dehydratase |
| DdhC | ascC | CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) |
| DdhD | ascD | CDP-6-deoxy-Δ3,4-glucoseen reductase (E3) |
| - | ascE | CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-5-epimerase |
| - | ascF | CDP-3,6-dideoxy-L-glycero-D-glycero-4-hexulose-4-reductase |
Specific Biosynthetic Routes to 3,6-dideoxy-alpha-D-xylo-hexopyranose
The specific stereochemistry of the final 3,6-dideoxyhexose is determined by the action of specific epimerases and reductases that act on the common CDP-4-keto-3,6-dideoxy-D-glucose intermediate.
Pathways to D-Abequose in Bacterial Systems
D-Abequose (3,6-dideoxy-D-xylo-hexopyranose) is a characteristic sugar of the O-antigen of Salmonella serogroups B. uniprot.org Its biosynthesis is encoded by the rfb gene cluster. nih.gov The pathway starts from CDP-D-glucose and proceeds through the formation of CDP-4-keto-6-deoxy-D-glucose and CDP-4-keto-3,6-dideoxy-D-glucose, similar to the general pathway described above. nih.gov
The final step in the biosynthesis of CDP-D-abequose is catalyzed by CDP-abequose synthase, the product of the rfbJ gene. uniprot.orgcusabio.com This enzyme reduces the keto group at C-4 of CDP-4-keto-3,6-dideoxy-D-glucose to a hydroxyl group, yielding CDP-D-abequose. uniprot.org The enzyme is a member of the NAD(P)-dependent epimerase/dehydratase family. uniprot.org
Biosynthesis of L-Colitose (3,6-dideoxy-L-xylo-hexopyranose)
L-Colitose is the L-enantiomer of abequose and is found in the O-antigen of some Gram-negative bacteria, including certain strains of Yersinia pseudotuberculosis. researchgate.netnih.gov The biosynthesis of L-colitose follows a distinct pathway that starts from GDP-D-mannose. researchgate.net
The key steps in the biosynthesis of GDP-L-colitose are:
Conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.
Deoxygenation at C-3 of GDP-4-keto-6-deoxy-D-mannose to yield GDP-4-keto-3,6-dideoxy-D-mannose, a reaction catalyzed by GDP-4-keto-6-deoxy-D-mannose-3-dehydrase (ColD). researchgate.netnih.gov This is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. researchgate.netnih.gov
The final step is catalyzed by the bifunctional enzyme GDP-L-colitose synthase (ColC), which first epimerizes the C-5 position of GDP-4-keto-3,6-dideoxy-D-mannose and then reduces the C-4 keto group to produce GDP-L-colitose. researchgate.netnih.gov
Biosynthesis of Related Dideoxy- and Trideoxy-Sugars
The enzymatic strategies employed in the biosynthesis of 3,6-dideoxyhexoses are also observed in the formation of other deoxysugars, including 2,6-dideoxyhexoses, 4,6-dideoxyhexoses, and even trideoxy sugars. These sugars are often found in secondary metabolites, such as antibiotics, where they are crucial for biological activity. washington.edu
The biosynthesis of 2,6-dideoxyhexoses, commonly found in various antibiotics, also typically starts from a nucleoside diphosphate-activated glucose. asm.org The pathway involves a 4,6-dehydration followed by a C-2 deoxygenation. asm.org The C-2 deoxygenation is a key step that distinguishes this pathway from that of 3,6-dideoxyhexoses. washington.edu
The formation of 4,6-dideoxyhexoses involves the removal of hydroxyl groups at both the C-4 and C-6 positions of the hexose (B10828440) ring. Similar to other deoxysugar biosyntheses, this process is initiated from an NDP-sugar and involves a series of enzymatic reactions including dehydration and reduction.
Pathways to TDP-3-amino-3,4,6-trideoxy-alpha-D-xylo-hexopyranose (Precursor of Desosamine)
The biosynthesis of TDP-3-amino-3,4,6-trideoxy-alpha-D-xylo-hexopyranose is a critical step in the formation of desosamine (B1220255), the sugar moiety found in macrolide antibiotics like erythromycin. The pathway commences with TDP-D-glucose, which undergoes a series of enzymatic modifications.
The conversion of TDP-4-keto-6-deoxy-D-glucose is a key branching point. The biosynthesis of TDP-D-desosamine from this intermediate requires four enzymatic steps. researchgate.net In the biosynthesis of the related sugar mycaminose (B1220238), an isomerase, Tyl1a, acts as a TDP-4-keto-6-deoxy-d-glucose 3,4-isomerase. acs.orgnih.gov This highlights the modularity of these pathways where different enzymes can act on a common intermediate to produce distinct sugar architectures.
A crucial step in the formation of the amino sugar precursor is the introduction of an amino group. In the desosamine pathway, this is catalyzed by a PLP-dependent aminotransferase. For instance, DesI is a pyridoxal 5'-phosphate-dependent C4-aminotransferase that converts TDP-4-keto-6-deoxy-D-glucose to TDP-4-amino-4,6-dideoxy-D-glucose. utexas.edu Subsequently, the enzyme DesII, a radical S-adenosylmethionine (SAM)-dependent enzyme, catalyzes the C-4 deoxygenation. utexas.edu Following this, another aminotransferase, DesV, introduces an amino group at the C-3 position. nih.gov A synthetic pathway to produce TDP-3-amino-3,4,6-trideoxy-alpha-D-xylo-hexopyranose has been developed, confirming its role as a substrate for the subsequent N,N-dimethylation step. nih.gov
| Enzyme | Function in Desosamine Biosynthesis |
| DesI | PLP-dependent C4-aminotransferase |
| DesII | Radical SAM-dependent C-4 deoxygenation |
| DesV | PLP-dependent C3-aminotransferase |
Enzymology of Methylation and Other Functional Group Modifications (e.g., DesVI)
The final step in the biosynthesis of TDP-desosamine is the N,N-dimethylation of the C-3 amino group of TDP-3-amino-3,4,6-trideoxy-alpha-D-xylo-hexopyranose. This reaction is catalyzed by the S-adenosylmethionine (SAM)-dependent N,N-dimethyltransferase, DesVI. nih.gov DesVI is a key enzyme that imparts structural diversity and is crucial for the biological activity of the parent macrolide antibiotic. nih.gov
DesVI catalyzes the successive transfer of two methyl groups from SAM to the primary amino group of the sugar substrate. researchgate.net Structural studies of DesVI have revealed a dimeric architecture, with each subunit containing a seven-stranded mixed β-sheet flanked by α-helices. nih.gov The active site model suggests that the C-3' amino group of the sugar is positioned for a direct in-line attack on the reactive methyl group of the SAM cofactor. nih.gov The enzyme exhibits a degree of substrate flexibility, as demonstrated by its ability to act on substrates from related pathways. acs.orgacs.org
| Enzyme | Substrate | Product | Cofactor |
| DesVI | TDP-3-amino-3,4,6-trideoxy-alpha-D-xylo-hexopyranose | TDP-desosamine | S-adenosylmethionine (SAM) |
Biosynthesis of Branched-Chain and Deoxynitro-Sugars (e.g., D-Kijanose/Tetronitrose in Tetrocarcin A)
The biosynthesis of branched-chain and deoxynitro-sugars represents a further level of complexity in deoxysugar formation. D-kijanose, a component of the antibiotic kijanimicin, and the identical sugar D-tetronitrose, found in the antitumor agent tetrocarcin A, are prime examples. nih.govnih.gov The structure of D-kijanose is 2,3,4,6-tetradeoxy-4-(methylcarbamyl)-3-C-methyl-3-nitro-D-xylo-hexopyranose. nih.gov
The biosynthetic gene cluster for tetrocarcin A in Micromonospora chalcea contains genes for the formation of D-tetronitrose. nih.gov The pathway is proposed to start from D-glucose-1-phosphate and share early enzymatic steps with other deoxysugars before branching into its specific pathway. nih.gov The biosynthesis of D-kijanose in Actinomadura kijaniata involves a C-3'-methyltransferase, KijD1, which catalyzes the transfer of a methyl group from SAM to the sugar substrate. nih.gov Structural analysis of KijD1 reveals a dimeric structure, which is distinct from other known sugar C-3'-methyltransferases that are typically monomeric. nih.gov The formation of the nitro group is another key step, predicted to be catalyzed by a flavoenzyme encoded within the gene cluster. nih.gov
| Sugar | Parent Compound | Key Biosynthetic Features |
| D-Kijanose / D-Tetronitrose | Kijanimicin / Tetrocarcin A | Branched-chain (C-3 methyl), Nitro group |
Enzyme Engineering and Chemoenzymatic Approaches in Biosynthesis
The understanding of deoxysugar biosynthetic pathways has opened avenues for enzyme engineering and chemoenzymatic approaches to generate novel sugar analogues. nih.gov These strategies often involve the use of promiscuous enzymes that can accept and process non-native substrates. nih.govnih.gov Sugar nucleotidyltransferases and glycosyltransferases are particularly valuable tools in this regard. acs.orgacs.org
Engineering efforts have focused on altering the substrate specificity of enzymes to produce different deoxysugars. For example, the substitution of a single gene in the desosamine pathway with a homologous gene from the mycaminose pathway was sufficient to convert the production from desosamine to mycaminose, demonstrating the potential for pathway engineering. acs.orgacs.org Furthermore, the construction of "unnatural natural gene clusters" has been used to produce a variety of D-deoxysugars by combining genes from different biosynthetic pathways. asm.org Chemoenzymatic methods, which combine chemical synthesis with enzymatic transformations, provide a powerful approach for preparing differentially protected deoxysugar derivatives that can serve as building blocks for novel bioactive compounds. nih.gov
Chemical Synthesis and Advanced Methodologies for 3,6 Dideoxy Alpha D Xylo Hexopyranose
Total Synthesis Approaches to 3,6-dideoxy-alpha-D-xylo-hexopyranose
Total synthesis provides a versatile platform to access not only the natural form of this compound but also its isomers and derivatives. Two primary strategies dominate the field: de novo synthesis from non-carbohydrate starting materials and chemical modification of abundant monosaccharides.
De novo synthesis builds the carbohydrate scaffold from the ground up, offering flexibility in introducing various functionalities. A notable asymmetric de novo route to 3,6-dideoxy sugars, including abequose, begins with the readily available compound 2-acetylfuran (B1664036). researchgate.netresearchgate.net This strategy relies on establishing key stereocenters early in the synthesis.
The process typically involves the following key transformations:
Asymmetric Reduction: The synthesis often starts with an asymmetric reduction of the ketone in 2-acetylfuran to create a chiral alcohol, setting the absolute stereochemistry. nih.gov
Ring Formation: The furan (B31954) ring is then converted into a pyranone derivative, a six-membered ring that serves as the core of the target hexopyranose. researchgate.net
Diastereoselective Transformations: Subsequent steps, such as Michael additions at the C-2 position, are performed diastereoselectively. The stereochemical outcome of these additions is largely controlled by the configuration at the anomeric (C-1) center. researchgate.net
Reduction and Conversion: The resulting 3,6-dideoxy-4-keto sugar intermediate can then be reduced and converted into the final fully deprotected monosaccharide or into a glycosyl donor precursor suitable for oligosaccharide synthesis. researchgate.net
This approach is highly divergent, allowing for the synthesis of various deoxy sugars like abequose, paratose, and tyvelose (B24345) from a common pyranone intermediate. researchgate.netresearchgate.net
An alternative and more common approach is the modification of abundant and inexpensive monosaccharides like D-glucose. researchgate.netnih.govevitachem.com This strategy leverages the existing stereochemistry of the starting material, reducing the number of steps required to build the chiral framework.
A practical synthesis of 3,6-dideoxy-D-xylo-hexose (B1233376) from D-glucose involves a sequence of protection and deoxygenation steps. researchgate.netevitachem.com A key aspect of this method is the use of specific protecting groups to differentiate the various hydroxyl groups. For instance, a 1,2-O-propylidene acetal (B89532) can be used to protect the C-1 and C-2 hydroxyls of glucose. This particular protecting group facilitates the necessary chemical modifications at the C-3 and C-6 positions while allowing for the selective placement of different protecting groups on the C-2 and C-4 hydroxyls. researchgate.net While L-fucose is a 6-deoxy sugar, its L-configuration makes it a less direct precursor for the D-xylo target compared to D-glucose.
| Precursor | Key Intermediate(s) | Advantage |
| 2-Acetylfuran | Pyranone derivative, 3,6-dideoxy-4-keto sugar | Highly versatile for creating various deoxy sugar isomers (de novo route). researchgate.netresearchgate.net |
| D-Glucose | 1,2-O-propylidene protected glucose | Utilizes existing stereochemistry of an abundant starting material. researchgate.netevitachem.com |
Developing synthetic routes that are both practical and scalable is essential for producing sufficient quantities of 3,6-dideoxyhexoses for further research. Methodologies starting from monosaccharide precursors like D-glucose and D-galactose have been optimized for this purpose. researchgate.net The use of a 1,2-O-propylidene acetal as a protecting group is central to a practical and scalable route for both 3,6-dideoxy-d-xylo-hexose (abequose) and its C-4 epimer, 3,6-dideoxy-d-ribo-hexose (B1215441) (paratose). This strategy allows for efficient and selective modifications at the required C-3 and C-6 positions, making the synthesis more amenable to larger scales. researchgate.net
Stereocontrolled and Regioselective Functionalization
The core of any synthesis of this compound lies in the selective removal of hydroxyl groups at the C-3 and C-6 positions and the controlled manipulation of the remaining hydroxyls at C-2 and C-4.
Achieving deoxygenation at specific positions on the pyranose ring requires a multi-step chemical sequence.
Deoxygenation at C-6: The primary hydroxyl group at C-6 is the most reactive, making its selective modification relatively straightforward. universiteitleiden.nl A common strategy involves converting the C-6 hydroxyl into a good leaving group, such as a tosylate or a halide (e.g., iodide or bromide), followed by reductive cleavage. nih.gov For instance, direct halogenation of a protected methyl α-D-glucopyranoside can prepare it for subsequent hydrogenation to remove the halogen and the C-6 oxygen functionality. evitachem.com
Deoxygenation at C-3: Removing the secondary hydroxyl group at C-3 is more challenging due to the presence of other similar hydroxyls at C-2 and C-4. A powerful method for this transformation is the Barton-McCombie deoxygenation. This involves converting the C-3 hydroxyl into a thiocarbonyl derivative (e.g., a xanthate or thiocarbamate). The thiocarbonyl group is then removed via a radical-mediated reduction, often using tributyltin hydride or, more recently, greener silicon-based reagents to avoid toxic tin compounds. researchgate.net Iron(III) chloride-catalyzed regioselective thiocarbonylation has been shown to be an effective first step in a two-step deoxygenation process. researchgate.net
| Position | Common Deoxygenation Strategy | Reagents/Steps |
| C-6 | Conversion to leaving group & reduction | 1. Tosylation or Halogenation (e.g., with NBS) 2. Reduction (e.g., H₂, Pd/C or LiAlH₄) nih.govnih.gov |
| C-3 | Barton-McCombie Reaction | 1. Formation of a thiocarbonyl derivative 2. Radical reduction (e.g., with (TMS)₃SiH) researchgate.net |
After deoxygenation at C-3 and C-6, the resulting 3,6-dideoxy-hexopyranose has two remaining hydroxyl groups at C-2 and C-4 that can be further functionalized. Selective derivatization of these positions is crucial for synthesizing glycosyl donors or for creating analogs with modified properties. The relative reactivity of these secondary hydroxyls can be exploited. researchgate.net
Synthesis of Amino- and Halogenated-Dideoxyhexopyranose Derivatives
The introduction of amino and halogen functional groups into the 3,6-dideoxyhexopyranose scaffold is a critical step for creating diverse derivatives for biological studies and as building blocks for more complex molecules. These modifications can significantly alter the chemical properties and biological activity of the parent sugar.
Amino Derivatives: The synthesis of amino-dideoxyhexopyranose derivatives often involves the introduction of an azide (B81097) group (N₃) followed by its reduction. A common strategy starts from a readily available precursor, which is modified to introduce a good leaving group, such as a triflate (Tf) or mesylate (Ms), at the desired position. Nucleophilic substitution with an azide source, like sodium azide (NaN₃), typically proceeds with an inversion of configuration (Sₙ2 reaction). For instance, the synthesis of 2-acetoxy-D-forosamine has been achieved starting from 1,2-O-propylidene-α-D-abequose by introducing an azide moiety at the C-4 position with an inversion of configuration. researchgate.net This azido (B1232118) intermediate can then be reduced to the corresponding amine.
Another approach involves the conversion of a hydroxyl group to an azide. For example, 1,6-anhydro-D-glucose can be converted into an epoxide, which is then opened with an azide nucleophile to yield 1,6-anhydro-2-azido-2,4-dideoxy-D-xylo-hexopyranose. nih.gov Subsequent chemical steps can then yield the target amino sugar derivative. nih.gov Synthetic pathways starting from methyl α-D-glucose have also been described to produce compounds like TDP-3-amino-3,4,6-trideoxy-α-D-xylo-hexopyranose. nih.gov
Halogenated Derivatives: Halogenated sugars are valuable intermediates in carbohydrate synthesis, often used in deoxygenation and glycosylation reactions. The synthesis of these derivatives can be achieved through various methods. One established method involves the reaction of a protected sugar, such as methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside, with N-bromosuccinimide (NBS). This reaction opens the benzylidene acetal ring to introduce a bromine atom at the C-6 position and a benzoate (B1203000) group at C-4, yielding a 6-bromo-2,6-dideoxy derivative. nih.gov This intermediate is pivotal for creating further dideoxy sugar variants. nih.gov
Displacement of chlorosulphate esters also serves as a route to halogenated derivatives. This reaction proceeds with an inversion of configuration and can be used to introduce bromide, among other nucleophiles. researchgate.net For example, methyl 4,6-O-benzylidene-3-bromo-3-deoxy-β-D-allopyranoside can be synthesized from a corresponding 2,3-bischlorosulphate precursor. researchgate.net
| Precursor | Reagent(s) | Functional Group Introduced | Product Type | Reference |
| 1,2-O-propylidene-α-D-abequose | 1. Activation of OH-4 2. NaN₃ | Azide (at C-4) | Amino-dideoxyhexopyranose precursor | researchgate.net |
| 1,6-anhydro-D-glucose | Epoxidation, then Azide opening | Azide (at C-2) | Amino-dideoxyhexopyranose precursor | nih.gov |
| Methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside | N-Bromosuccinimide (NBS) | Bromine (at C-6) | Halogenated-dideoxyhexopyranose | nih.gov |
| Methyl 4,6-O-benzylidene-β-D-glucopyranoside 2,3-bischlorosulphate | Bromide source | Bromine (at C-3) | Halogenated-dideoxyhexopyranose | researchgate.net |
Glycosylation Reactions for this compound Containing Oligosaccharides
Glycosylation is the fundamental reaction for the synthesis of oligosaccharides. For 3,6-dideoxy-sugars like abequose, controlling the stereochemical outcome at the anomeric center is a significant challenge due to the absence of a participating group at the C-2 position.
The stereochemical outcome of a glycosylation reaction (formation of an α- or β-glycosidic bond) is influenced by numerous factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter or catalyst, and the solvent. chemrxiv.org For 2-deoxy glycosides, such as derivatives of this compound, the absence of a C-2 substituent that can direct the incoming acceptor (a "participating group") makes achieving high selectivity difficult.
Generally, glycosylations with 2-deoxy sugars tend to favor the formation of the more thermodynamically stable α-anomer. chemrxiv.org However, the leaving group on the glycosyl donor plays a crucial role. For example, donors with a C-2 azido group, while not a traditional participating group, are known to be highly α-directing. chemrxiv.org Machine learning models developed to predict anomeric ratios have highlighted the significant influence of substituents and reaction conditions on stereoselectivity. chemrxiv.orgchemrxiv.org These models confirm that while C-2 azido groups are strongly α-directing, other factors can modulate this outcome. chemrxiv.org The choice of solvent and promoter system is therefore critical in steering the reaction toward the desired anomer.
| Glycosyl Donor Feature | General Stereochemical Preference | Influencing Factors | Reference |
| 2-Deoxy | α-selective | Leaving group, solvent, promoter | chemrxiv.org |
| 2-Azido-2-deoxy | Strongly α-selective | Leaving group can further enhance selectivity | chemrxiv.org |
3,6-Dideoxy-α-D-xylo-hexopyranose (abequose) is a key component of the O-antigenic determinants of certain Salmonella serotypes, such as serogroup B. researchgate.net The synthesis of oligosaccharides corresponding to these epitopes is essential for developing diagnostic tools and potential vaccines.
The synthesis of the disaccharide determinant of Salmonella serotype B involves linking abequose α-(1→3) to a mannose residue. researchgate.net This has been achieved by preparing a suitable abequose glycosyl donor, often a glycosyl halide, and reacting it with a partially protected mannose acceptor. For example, 2,4-di-O-benzyl-3,6-dideoxy-α-D-ribo-hexopyranosyl chloride (a derivative of paratose, another 3,6-dideoxyhexose) has been used to glycosylate a mannoside acceptor to create the antigenic determinant of Salmonella serogroup A. nih.gov A similar strategy is employed for abequose. These synthetic epitopes are often functionalized with a spacer or linker arm, terminating in a functional group like an amine, to allow for conjugation to proteins or surfaces for immunological studies. researchgate.net
| Salmonella Serotype | Immunodominant 3,6-Dideoxyhexose (B1251815) | Linkage | Reference |
| A | Paratose | α-(1→3)-Mannose | researchgate.netnih.gov |
| B | Abequose | α-(1→3)-Mannose | researchgate.net |
| D1 | Tyvelose | α-(1→3)-Mannose | researchgate.netnih.gov |
Beyond simple disaccharides, the synthesis of larger, more complex glycoconjugates containing 3,6-dideoxy-α-D-xylo-hexopyranose is a significant objective. These fragments can be used to probe carbohydrate-protein interactions or to construct multivalent antigens.
The construction of trisaccharide determinants for Salmonella serogroups A and D1 has been accomplished using a common disaccharide intermediate. nih.gov This intermediate, an 8-methoxycarbonyloctyl glycoside of a galactose-mannose disaccharide, was further glycosylated with a tyvelose or paratose donor to yield the target trisaccharides. nih.gov This "block synthesis" approach, where pre-assembled disaccharide blocks are coupled, is an efficient strategy for building complex oligosaccharides.
In another example, a block-wise approach was used to synthesize oligomers of 4,6-dideoxy-4-formamido-d-mannopyranose, which are related to the A epitope of the Brucella O-polysaccharide. frontiersin.org A key α-(1→2)-linked disaccharide thioglycoside donor was repeatedly used to assemble oligomers up to a pentasaccharide. Despite the lack of a participating group, the glycosylation of the 2-OH groups in the acceptor demonstrated high α-stereoselectivity, leading to the desired all-α-linked structures. frontiersin.org These synthetic oligosaccharides were then conjugated to fluorescein (B123965) for use in diagnostic assays. frontiersin.org
Structural Elucidation and Conformational Analysis of 3,6 Dideoxy Alpha D Xylo Hexopyranose
Spectroscopic Methodologies for Structural Characterization
Spectroscopic techniques are fundamental to the structural elucidation of carbohydrates. For 3,6-dideoxy-alpha-D-xylo-hexopyranose, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and other analytical methods provides definitive evidence for its covalent structure and stereochemistry.
Application of 1H and 13C NMR Spectroscopy for Absolute Configuration and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of carbohydrates in solution. The process involves the complete assignment of all proton (¹H) and carbon (¹³C) signals and the analysis of their coupling constants and chemical shifts.
For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign each proton and carbon in the molecule. The absence of signals corresponding to hydroxyl groups at the C-3 and C-6 positions is a key confirmation of the structure.
The stereochemistry of the pyranose ring is determined by analyzing the vicinal proton-proton coupling constants (³JHH). These constants are directly related to the dihedral angle between adjacent protons through the Karplus equation. nih.govwpmucdn.comwikipedia.org Large coupling constants (typically 8-10 Hz) are indicative of a trans-diaxial relationship between protons, while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. wpmucdn.com This analysis allows for the determination of the relative configuration of the stereocenters and the dominant chair conformation of the ring. For instance, the coupling constants between H-1, H-2, H-4, and H-5 provide the necessary data to confirm the xylo configuration.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for a 3,6-Dideoxy-hexopyranose Scaffold in D₂O.
Note: These are typical values based on related structures; actual values may vary. Data is illustrative.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key ¹H-¹H Coupling Constants (Hz) |
|---|---|---|---|
| 1 (Anomeric) | ~5.2 (d) | ~93.0 | ³JH1,H2a ≈ 3.5 |
| 2 | ~3.6 (m) | ~68.0 | ³JH2,H3a ≈ 4.0, ³JH2,H3e ≈ 2.5 |
| 3 (Dideoxy) | ~1.8 (m, axial), ~2.1 (m, eq) | ~35.0 | ²JH3a,H3e ≈ 12.0 |
| 4 | ~3.4 (m) | ~70.0 | ³JH4,H5 ≈ 9.5 |
| 5 | ~3.9 (m) | ~72.0 | ³JH5,H6 ≈ 6.2 |
| 6 (Dideoxy-CH₃) | ~1.2 (d) | ~17.5 |
Advanced Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₆H₁₂O₄).
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural confirmation. Collisionally activated dissociation of the deprotonated molecule can induce characteristic ring-opening and elimination reactions, providing insights into the connectivity of the molecule. tandfonline.com The complexity of carbohydrate analysis by MS, especially for distinguishing isomers, often necessitates the integration of advanced separation and detection methods. nih.govresearchgate.net For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), carbohydrates are often derivatized, for example by trimethylsilylation, to increase their volatility. nih.gov
High-Resolution Carbohydrate Analytics for Mixtures and Intermediates
In solution, reducing sugars like this compound exist as an equilibrium mixture of tautomers, primarily the α and β anomers of the pyranose form, and to a lesser extent, the furanose forms. slu.se High-resolution NMR is particularly adept at characterizing these mixtures, as the different anomers give rise to distinct sets of signals. researchgate.net
Advanced NMR pulse sequences can be used to isolate the signals of these minor components. For example, selective excitation techniques followed by TOCSY (Total Correlation Spectroscopy) can reveal the entire spin system of a specific anomer, even when its signals are heavily overlapped with the major species. slu.se This capability is crucial for monitoring the purity of synthetic intermediates and for analyzing the composition of the final product without the need for physical separation of the anomers.
Computational and Theoretical Studies of Conformational Landscapes
While spectroscopic methods provide data on the average structure in solution, computational and theoretical studies offer a deeper understanding of the molecule's dynamic behavior, including its conformational flexibility and the relative energies of different states.
Investigation of Pyranose Ring Conformations and Anomeric Preferences
The pyranose ring of carbohydrates is not static but can adopt several conformations, with the chair (C), boat (B), and skew-boat (S) forms being the most recognized. nih.gov For most hexopyranoses, the chair conformations (⁴C₁ or ¹C₄) are the most stable. nih.gov The preferred conformation of this compound is determined by a balance of steric interactions and stereoelectronic effects, most notably the anomeric effect.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) to occupy the axial position, despite the expected steric hindrance. This effect, along with the steric demands of the remaining substituents, will dictate the equilibrium between the ⁴C₁ and ¹C₄ chair forms. The absence of the C-3 hydroxyl group alters the hydrogen-bonding network and steric environment compared to D-xylose, influencing the conformational equilibrium. The relative populations of different ring conformers can be estimated by analyzing NMR coupling constants in conjunction with the Karplus equation and can be corroborated by computational energy calculations. acs.orgresearchgate.net
Application of Molecular Mechanics and Molecular Dynamics Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of carbohydrates. nih.gov MD simulations, using specialized carbohydrate force fields like GROMOS or GLYCAM, can model the motion of the molecule over time in a simulated aqueous environment. rsc.orgresearchgate.net
These simulations provide detailed information on:
Ring Puckering: The simulations can map the free energy landscape of the pyranose ring, identifying the most stable chair conformations and the energy barriers for interconversion between them. rsc.org It allows for the exploration of non-chair conformations, which may act as transition states or be populated under specific conditions. nih.gov
Anomeric Equilibrium: The relative free energies of the α and β anomers can be calculated to predict their equilibrium ratio in solution.
Solvent Interactions: MD explicitly models the interactions between the sugar and surrounding water molecules, revealing how solvation influences conformational preferences.
For a more accurate assessment, structures sampled from MD simulations can be subjected to higher-level quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), in a combined QM/MM approach. rsc.orgresearchgate.net This two-step methodology provides a highly accurate picture of the ring-inversion properties and conformational preferences. rsc.org
Density Functional Theory (DFT) for Energetic Landscape and Stability Analysis
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and energetic properties of monosaccharides, including this compound. By solving the electronic structure of the molecule, DFT can accurately predict the geometries of various conformers and their relative stabilities, thereby mapping the energetic landscape of the compound.
The conformational flexibility of the pyranose ring is a key determinant of the biological function of carbohydrates. For this compound, the primary conformations of interest are the chair (¹C₄ and ⁴C₁), boat (e.g., B,₃ and ³B,O), and skew-boat (e.g., ¹S₃ and ⁵S₁) forms. DFT calculations, typically employing functionals such as B3LYP with basis sets like 6-311++G**, are used to perform geometry optimization for each of these potential conformers. nih.govnih.gov Following optimization, the electronic energy, zero-point vibrational energy, enthalpy, and Gibbs free energy are calculated to determine the relative stability of each conformation.
For most hexopyranoses, the chair conformations are significantly lower in energy than the boat or skew-boat forms. nih.gov In the case of this compound, the absence of hydroxyl groups at the C3 and C6 positions influences the intramolecular hydrogen-bonding network and steric interactions, which in turn affects the relative energies of the conformers. The most stable conformation is generally the one that minimizes steric strain and maximizes favorable electronic interactions. While specific DFT studies detailing the complete energetic landscape of this compound are not extensively published, the principles derived from studies on similar pyranoses like D-galactopyranose and D-mannopyranose can be applied. nih.govnih.gov These studies show that the energy difference between the most stable chair conformer and higher energy boat or skew-boat forms can range from approximately 3 to 9 kcal/mol. nih.gov
An illustrative energetic landscape for this compound, based on typical findings for related compounds, is presented below. The values represent hypothetical relative Gibbs free energies (ΔG) in kcal/mol, with the most stable conformer as the reference point.
| Conformer | Ring Geometry | Hypothetical Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| ⁴C₁ | Chair | 0.00 |
| ¹C₄ | Chair | 4.50 |
| ²Sₒ | Skew-Boat | 5.80 |
| B,₃ | Boat | 6.20 |
| ¹S₃ | Skew-Boat | 6.50 |
| ³B,O | Boat | 6.90 |
This table is illustrative and presents hypothetical data based on computational studies of similar hexopyranoses. Specific experimental or computational data for this compound is required for definitive energy values.
Modeling of Intermolecular Interactions and Hydration Effects
The biological activity and physical properties of this compound are intrinsically linked to its interactions with its molecular environment, particularly water and biological macromolecules. Computational modeling, primarily through molecular dynamics (MD) simulations, provides detailed insights into these non-covalent interactions and the structural and dynamic effects of hydration.
Intermolecular interactions involving this sugar are dominated by hydrogen bonding, facilitated by the remaining hydroxyl groups at the C1, C2, and C4 positions, and the ring oxygen. These groups can act as both hydrogen bond donors and acceptors, allowing the molecule to form a complex and dynamic network of hydrogen bonds with surrounding water molecules. The absence of the hydroxyl group at the C3 position creates a more hydrophobic region on the ring surface compared to its parent hexose (B10828440), which can influence its binding specificity to proteins and other molecules.
MD simulations, often using force fields like GLYCAM or CHARMM, are employed to model the behavior of the sugar in an aqueous environment. rsc.org These simulations can reveal the structure of the hydration shell, which is the layer of water molecules immediately surrounding the solute. Studies on similar carbohydrates have shown that the first hydration shell is typically well-defined, with water molecules exhibiting restricted mobility compared to bulk water. bohrium.comnih.gov The number of water molecules in this shell and their average residence time can be quantified from the simulation trajectories.
A notable example of the critical role of specific water-mediated interactions comes from structural studies of antibody-antigen complexes. In some instances, a buried water molecule has been observed to mediate the binding of abequose (the common name for 3,6-dideoxy-D-xylo-hexopyranose) to an antibody by forming a network of four hydrogen bonds with the sugar and the antibody's complementarity-determining region. This highlights the importance of discrete water molecules in the molecular recognition of this sugar.
The key potential intermolecular interactions for this compound are summarized in the table below.
| Functional Group | Potential Interaction | Role |
|---|---|---|
| -OH at C1 | Hydrogen Bond | Donor/Acceptor |
| -OH at C2 | Hydrogen Bond | Donor/Acceptor |
| -OH at C4 | Hydrogen Bond | Donor/Acceptor |
| Ring Oxygen (O5) | Hydrogen Bond | Acceptor |
| -CH₂ at C3 | Hydrophobic Interaction | Non-polar |
| -CH₃ at C6 | Hydrophobic Interaction | Non-polar |
Modeling these hydration effects is crucial for understanding the solubility, stability, and biological function of this compound. The specific arrangement of water molecules in its hydration shell can influence its conformational preferences and mediate its binding to biological targets.
Role in Complex Glycoconjugates and Biological Activities
Mechanisms in Bacterial Pathogenesis and Immunity
The presence of 3,6-dideoxy-alpha-D-xylo-hexopyranose in the O-antigen of bacteria, most notably in various serovars of Salmonella, has profound implications for their ability to cause disease and evade the host's immune system.
O-Antigen Diversity and Its Impact on the Host Immune Response
The structural diversity of O-antigens is a major factor in the virulence of Gram-negative bacteria. This diversity, often involving the presence or absence of specific sugars like abequose, allows bacteria to present a variable antigenic surface to the host. Abequose, being a terminal sugar, is highly immunogenic, meaning it can elicit a strong antibody response from the host. uzh.ch
The presence of abequose in the O-polysaccharide of Salmonella typhimurium has been shown to contribute to the bacterium's resistance to the host's innate immune system. Specifically, it can inhibit the activation of the alternative complement pathway, a critical first line of defense against invading pathogens. taylorandfrancis.com This inhibition helps the bacteria to survive in the bloodstream and establish an infection. The structural variations in the O-antigen, including the presence of abequose, are crucial for the bacterium's ability to evade the host's immune surveillance and contribute to the persistence of infection. plos.orgmdpi.com
| Bacterial Serovar | O-Antigen Structure Containing Abequose | Impact on Host Immune Response |
| Salmonella Typhimurium (Group B) | Contains a terminal α-1,3-linked abequose | Inhibition of the alternative complement pathway, induction of specific antibody responses. taylorandfrancis.com |
| Salmonella Paratyphi B (Group B) | Shares O-antigen structure with S. Typhimurium | Elicits a strong serovar-specific immune response. plos.org |
| Other Salmonella Serogroups | The presence and linkage of abequose vary, contributing to serological diversity. | Different abequose presentations lead to varied antibody recognition and complement activation. |
Molecular Basis of Serological Classification
The classification of many Gram-negative bacteria into different serogroups and serovars is largely based on the antigenic properties of their O-antigens. The presence of this compound is a key determinant in the serological classification of Salmonella. For instance, Salmonella serogroups A, B, and D are distinguished by the presence of different dideoxyhexoses in their O-antigens, with abequose being characteristic of serogroup B. nih.gov
The molecular basis for this classification lies in the genes responsible for the synthesis and transfer of these specific sugars. The rfb gene cluster in Salmonella encodes the enzymes required for O-antigen biosynthesis. Specifically, the gene rfbJ encodes for CDP-abequose synthase, the enzyme responsible for the synthesis of the nucleotide-activated form of abequose (CDP-abequose), which is the donor substrate for its incorporation into the O-antigen chain. nih.gov The presence or absence of a functional rfbJ gene is a critical factor determining the serological identity of a Salmonella strain. taylorandfrancis.com
Molecular diagnostic techniques, such as polymerase chain reaction (PCR), have been developed to target these specific genes, like rfbJ, for the rapid and accurate identification and differentiation of Salmonella serogroups. nih.govnih.gov This genetic approach provides a more precise and reliable method for serotyping compared to traditional agglutination-based assays.
| Salmonella Serogroup | Key Dideoxyhexose | Biosynthetic Gene(s) | Molecular Detection |
| A | Paratose | rfbS | PCR targeting rfbS |
| B | Abequose | rfbJ | PCR targeting rfbJ nih.govnih.gov |
| C2 | Abequose | rfbJ (distinct from Group B) | PCR targeting serogroup C2-specific rfbJ |
| D | Tyvelose (B24345) | rfbS, rfbE | PCR targeting rfbS |
Structure-Activity Relationships in Bacterial-Host Interactions
The specific three-dimensional structure of the O-antigen, including the precise linkage and orientation of this compound, dictates its interaction with host immune components, particularly antibodies. The abequose residue often forms a critical part of the immunodominant epitope, the specific region of the antigen recognized by antibodies.
Studies on the binding of monoclonal antibodies to O-antigens have revealed the importance of the abequose moiety. For example, the antibody Se155-4 recognizes a trisaccharide epitope on the Salmonella O-antigen where abequose is a central component. taylorandfrancis.com The interaction involves a shallow cavity on the antibody's surface that accommodates the abequose residue. The specificity of this interaction is highlighted by the fact that even small changes in the sugar's structure or its linkage can significantly reduce or abolish antibody binding. uzh.ch
The binding affinity of antibodies to abequose-containing epitopes can vary, influencing the effectiveness of the immune response. A high degree of specificity in antibody recognition is crucial for the host to mount a targeted and effective defense against a specific bacterial serovar. This structure-activity relationship is a key area of research for the development of synthetic carbohydrate-based vaccines and diagnostic reagents. researchgate.net
Derivatives as Probes and Modulators of Glycobiological Pathways
While the natural role of this compound is predominantly in the context of bacterial O-antigens, synthetic derivatives of this and other rare sugars hold potential as tools to investigate and manipulate complex biological pathways involving carbohydrates.
Inhibition of Glycoconjugate Biosynthesis (e.g., Heparan Sulfate)
The biosynthesis of complex glycoconjugates, such as proteoglycans like heparan sulfate (B86663), is a highly regulated process involving a series of glycosyltransferases. The inhibition of these pathways is a valuable strategy for studying the biological functions of these molecules and for developing potential therapeutic agents.
While specific research on derivatives of this compound as inhibitors of heparan sulfate biosynthesis is not extensively documented, the general principle of using modified sugars to disrupt this process is well-established. Synthetic analogs of monosaccharides can act as competitive inhibitors of glycosyltransferases or as chain terminators, thereby blocking the elongation of glycan chains. The unique structural features of a dideoxyhexose like abequose, such as the lack of hydroxyl groups at the C3 and C6 positions, could be exploited in the design of such inhibitors. A synthetic abequose derivative, if taken up by a cell and converted to its nucleotide-sugar form, could potentially interfere with the normal biosynthesis of glycans by being a poor substrate or an inhibitor for the relevant glycosyltransferases.
Design and Evaluation of Glycomimetics as Enzyme Inhibitors (e.g., Glycosidases)
Glycomimetics are molecules that mimic the structure of carbohydrates and can act as inhibitors of carbohydrate-processing enzymes, such as glycosidases. These enzymes are involved in a wide range of biological processes, and their inhibition has therapeutic potential in areas such as diabetes, viral infections, and cancer. researchgate.net
The design of glycomimetics often involves modifying the sugar ring or replacing the glycosidic oxygen with other atoms to create a more stable molecule that can still bind to the enzyme's active site. Although specific glycomimetics based on this compound are not widely reported as potent glycosidase inhibitors, the principles of their design can be applied. The dideoxy nature of abequose presents a unique scaffold for the development of inhibitors. For instance, the introduction of nitrogen or sulfur atoms into the ring or as a replacement for the anomeric oxygen could lead to compounds with inhibitory activity against specific glycosidases. The evaluation of such synthetic glycomimetics would involve in vitro enzyme assays to determine their inhibitory potency and selectivity. mdpi.com
Probing Protein-Glycan Interactions
The specific structure of this compound makes it a valuable tool for investigating the intricacies of protein-glycan interactions, which are fundamental to a vast array of biological processes. nih.gov The absence of hydroxyl groups at the C-3 and C-6 positions creates a unique chemical signature that is recognized with high specificity by certain glycan-binding proteins (GBPs), particularly antibodies and lectins. asm.orgnih.gov
Research has utilized synthetic oligosaccharides containing abequose to probe the binding sites of antibodies and to understand the molecular basis of antigen recognition. nih.govresearchgate.net Studies involving monoclonal antibodies raised against Salmonella O-antigens have demonstrated that abequose is often a central component of the recognized epitope. asm.org For instance, the antibody Sel55-4, which recognizes the O-antigen of Salmonella, binds to a trisaccharide epitope where the abequose residue is a key determinant of specificity. asm.org The binding site of the antibody features a shallow cavity that accommodates the abequose branch, illustrating a precise molecular fit. asm.org The interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions, highlighting the sugar's critical role in the stability and specificity of the antibody-antigen complex. asm.org
The distinct stereoconfiguration of abequose, when compared to other dideoxyhexoses like colitose and tyvelose, has a significant impact on antibody recognition. nih.govuzh.ch Comparative studies using synthetic trisaccharides have shown that antibodies can distinguish between these closely related sugars, indicating that the specific orientation of the remaining hydroxyl groups is crucial for shaping the antigenic epitope. nih.gov This high degree of specificity makes abequose-containing glycans useful probes for characterizing the fine specificity of immune receptors and for studying the molecular mimicry employed by pathogens.
| Glycan-Binding Protein (GBP) | Abequose-Containing Ligand | Key Findings | Reference |
|---|---|---|---|
| Monoclonal Antibody (Sel55-4) | α-D-Gal(1→2)[α-D-Abe(1→3)]α-D-Man | Abequose is accommodated by a shallow cavity in the antibody binding site, forming a sterically demanding and highly specific interaction. | asm.org |
| Polyclonal anti-O55 Antibody | Synthetic Abequose Trisaccharide | Demonstrated minimal cross-reactivity, highlighting the antibody's specificity for different dideoxyhexose stereoconfigurations. | nih.gov |
| Salmonella O-antigen specific antibodies | O-antigens of Salmonella serogroups B and D1 | Abequose functions as a principal structural element in the antigenic determinants recognized by serotype-specific antibodies. | researchgate.net |
Integration into Bioactive Natural Products and Drug Discovery Research
The incorporation of unusual sugars is a common strategy in nature to generate structural diversity and confer specific biological activities upon natural products. While many dideoxy sugars are found in a range of bioactive compounds, the primary role of this compound is as a component of a complex macromolecule central to bacterial pathogenesis rather than as a constituent of a classic antibiotic.
Structural Components of Antibiotics and Antimicrobial Agents
While dideoxyhexoses as a class are components of various antibiotics, direct evidence of this compound within the structure of a known antibiotic is not well-documented in the literature. For example, the antibiotic rubradirin (B610594) contains D-rubranitrose, a related 2,3,6-trideoxy-hexopyranose derivative. rsc.org Similarly, synthetic research has explored analogues of aminoglycoside antibiotics that incorporate related dideoxy sugars like 2,4-dideoxy-α-D-xylo-hexopyranoside as model compounds. nih.govresearchgate.net
Instead, the most significant role of abequose is as a key structural component of the O-antigen polysaccharide in the lipopolysaccharide (LPS) of certain Gram-negative bacteria, most notably Salmonella enterica serogroups B and D. uzh.chnih.gov LPS is not an antibiotic but is a potent endotoxin (B1171834) and a major target for the host immune system and antimicrobial research. The O-antigen portion of LPS is crucial for bacterial survival and virulence, and its synthesis, including the incorporation of abequose, is a target for potential antimicrobial strategies. nih.gov The enzyme responsible for the final step in abequose synthesis, abequose synthase, is unique to certain bacterial strains and represents a specific target for drug discovery. asm.orgnih.gov
Influence on Bioactivity and Receptor Binding Specificity
The presence of this compound in the O-antigen of bacterial LPS profoundly influences the bioactivity of the entire macromolecule and dictates its interaction with host receptors. Its primary functions are related to immune evasion and defining antigenic specificity.
Immune Evasion: The O-antigen containing abequose plays a role in protecting bacteria from the host's innate immune system. In Salmonella typhimurium, the abequose-containing O-polysaccharide has been shown to inhibit the activation of the alternative complement pathway. asm.org This pathway is a critical first line of defense, and its inhibition allows the bacterium to evade complement-mediated killing and establish infection. The long O-antigen chains can also form a physical barrier that prevents the membrane attack complex from inserting into the bacterial outer membrane. asm.org
Receptor Binding Specificity: Abequose is a primary determinant of the serological specificity of Salmonella strains. uzh.ch The immune system generates antibodies that can precisely recognize the shape and chemical nature of the O-antigen. The presence and specific linkage of abequose create a unique antigenic determinant that leads to the production of highly specific antibodies. nih.govresearchgate.net This specificity is the basis for serotyping schemes, such as the Kauffmann-White classification for Salmonella, which are essential for epidemiological tracking. uzh.ch The interaction between an abequose-containing epitope and its cognate antibody is a classic example of specific receptor binding, where the dideoxy sugar acts as the key molecular signature for recognition. asm.org
| Biological Activity | Mechanism | Receptor/Target | Reference |
|---|---|---|---|
| Immune Evasion | Inhibits activation of the alternative complement pathway. | Complement system components | asm.org |
| Antigenic Specificity | Forms a key part of the epitope recognized by the immune system. | Host Antibodies (e.g., IgG, IgA) | nih.govuzh.ch |
| Serotype Determination | Its presence distinguishes bacterial serotypes (e.g., Salmonella serogroup B). | Serotyping Antibodies | uzh.ch |
Future Research Directions and Translational Perspectives
Advancements in Chemoenzymatic Synthesis for Scalable Production
The limited availability of 3,6-dideoxy-alpha-D-xylo-hexopyranose from natural sources necessitates the development of efficient and scalable synthetic routes. Chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offer a promising avenue for large-scale production.
Future research in this area is focused on several key aspects. One major goal is the optimization of existing enzymatic steps and the discovery of novel enzymes with improved stability, activity, and substrate specificity. For instance, the enzymatic synthesis of CDP-D-abequose, a key precursor, has been achieved using enzymes from the rfb gene cluster of Salmonella enterica. nih.gov Further research will likely focus on improving the yields and efficiency of this process. A two-step reaction converting CDP-D-glucose to CDP-D-abequose has been demonstrated with a molar yield of 82%. nih.gov
Another critical area is the development of whole-cell biocatalysts or cell-free enzymatic systems to streamline multi-step syntheses and reduce the need for purification of individual enzymes. Practical and scalable routes for the synthesis of 3,6-dideoxy-D-xylo-hexose (B1233376) and its corresponding glycosyl donors are being developed using methods that allow for easy modification at key positions of the sugar ring. researchgate.net These advancements are crucial for producing sufficient quantities of abequose and its derivatives for preclinical and clinical studies.
Table 1: Key Enzymes in the Biosynthesis of CDP-D-abequose
| Enzyme | Gene | Function |
| CDP-glucose 4,6-dehydratase | rfbF | Converts CDP-D-glucose to CDP-6-deoxy-D-xylo-4-hexulose. nih.gov |
| CDP-6-deoxy-D-xylo-4-hexulose-3-dehydrase | rfbG | Converts CDP-6-deoxy-D-xylo-4-hexulose to CDP-3,6-dideoxy-D-xylo-4-hexulose. nih.gov |
| Abequose synthase | rfbJ | Reduces CDP-3,6-dideoxy-D-xylo-4-hexulose to CDP-D-abequose. nih.govnih.gov |
Engineering of Novel Biosynthetic Pathways for Functional Glycoconjugates
The biological activity of this compound is often realized when it is part of a larger glycoconjugate, such as the O-antigen of bacterial LPS. Engineering novel biosynthetic pathways to create functional glycoconjugates containing abequose is a rapidly advancing field. This involves the heterologous expression of genes from the abequose biosynthetic pathway in host organisms like E. coli to produce specific glycans.
A key focus is the discovery and characterization of novel glycosyltransferases (GTs) that can transfer abequose to various acceptor molecules, including proteins and lipids. nih.gov The identification of the gene for abequose synthase (rfbJ) was a significant step in understanding how this sugar is synthesized and incorporated into the O-antigen. nih.gov Recent research has identified new families of O-linking oligosaccharyltransferases (OTases) that can transfer complex polysaccharides, potentially including those containing abequose, to acceptor proteins. nih.govresearchgate.net This opens up possibilities for creating novel glycoproteins with tailored functionalities.
Future work will likely involve the use of synthetic biology and metabolic engineering principles to design and construct artificial biosynthetic pathways. This could lead to the production of glycoconjugates with enhanced immunogenicity for vaccine applications or with specific binding properties for diagnostic tools.
Rational Design of Targeted Therapeutics and Diagnostics
The presence of this compound on the surface of pathogenic bacteria makes it an attractive target for the rational design of therapeutics and diagnostics. As a key component of the O-antigen, abequose plays a role in the bacterium's interaction with the host immune system. taylorandfrancis.com
In the realm of therapeutics, research is focused on developing molecules that can specifically recognize and bind to abequose-containing glycans. This could involve the design of small molecule inhibitors that block the enzymes involved in abequose biosynthesis or its transfer to the O-antigen. Such inhibitors could act as novel antimicrobial agents. Furthermore, antibodies that specifically target abequose could be developed for antibody-based therapies against bacterial infections. The interaction of antibodies with the O-antigen often involves the abequose residue, highlighting its importance as an epitope. taylorandfrancis.com
For diagnostics, the unique structure of abequose can be exploited to develop highly specific detection methods for bacteria that display this sugar. This could lead to the development of rapid and accurate diagnostic tests for diseases caused by pathogens like Salmonella. These tests could utilize monoclonal antibodies or engineered lectins that have a high affinity for abequose.
Exploration of Structure-Function Relationships through Synthetic Glycobiology Approaches
Synthetic glycobiology provides powerful tools to investigate the intricate relationship between the structure of this compound and its biological function. By synthesizing a variety of abequose analogues and incorporating them into glycans and glycoconjugates, researchers can systematically probe how specific structural features influence molecular recognition and biological activity.
Key areas of investigation include the role of the deoxy functionalities at the C-3 and C-6 positions in mediating interactions with antibodies and lectins. The synthesis of various 3,6-dideoxyhexoses allows for a detailed analysis of how stereochemistry and modifications at other positions on the sugar ring affect binding affinity and specificity. researchgate.net
Moreover, synthetic glycobiology enables the construction of defined glycans and glycoproteins for structural studies, such as X-ray crystallography and NMR spectroscopy. mdpi.com This provides atomic-level insights into how abequose-containing structures interact with their binding partners. Such detailed structural information is invaluable for the rational design of therapeutics and diagnostics as discussed in the previous section.
Interdisciplinary Approaches in Glycoscience and Chemical Biology
The study of this compound and its role in biological systems is inherently interdisciplinary, drawing on expertise from glycoscience, chemical biology, microbiology, and immunology. Chemical biology tools, in particular, have been instrumental in advancing our understanding of bacterial glycans. nih.govresearchgate.net
Future research will continue to benefit from the development and application of novel chemical probes to visualize and manipulate abequose-containing glycans in their native environment. sciencedaily.com Techniques such as metabolic labeling with chemically modified sugars allow for the tracking of these molecules in living cells. The integration of these chemical tools with advanced analytical techniques like mass spectrometry and high-resolution imaging will provide unprecedented insights into the biosynthesis, trafficking, and function of abequose-containing glycoconjugates.
Furthermore, collaborative efforts between synthetic chemists, enzymologists, and immunologists will be crucial for translating the fundamental knowledge of abequose biology into tangible applications, such as new vaccines, antimicrobial drugs, and diagnostic agents.
Q & A
Q. What are the common synthetic pathways for 3,6-dideoxy-alpha-D-xylo-hexopyranose, and what key intermediates are involved?
The synthesis typically involves selective deoxygenation and protection/deprotection strategies. For example, Stevens et al. (1975) synthesized derivatives starting from methyl 4,6-O-benzylidene-3-deoxy-α-D-xylo-hexopyranoside, followed by oxidation with ruthenium tetroxide (RuO₄) and acidic hydrolysis to yield 3,6-dideoxy-D-erythro-hexos-4-ulose, a biosynthetic precursor . Key intermediates include benzylidene-protected sugars and keto derivatives.
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving stereochemistry. Coupling constants (-values) in -NMR distinguish axial/equatorial proton orientations, while -NMR identifies anomeric carbon signals. X-ray crystallography may also validate the chair conformation of the pyranose ring .
Q. What analytical techniques are used to assess purity and structural integrity?
- High-performance liquid chromatography (HPLC): Separates isomers and detects impurities.
- Mass spectrometry (MS): Confirms molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS).
- Polarimetry: Measures optical rotation to verify enantiomeric purity .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of deoxygenation in 3,6-dideoxy sugar synthesis?
Deoxygenation at C3 and C6 often employs Barton-McCombie or radical-based methods. The choice of radical initiators (e.g., AIBN) and solvents (e.g., toluene) affects regioselectivity. For example, benzylidene protection at C4 and C6 directs deoxygenation to C3, while subsequent hydrolysis targets C6 .
Q. How does this compound participate in glycosylation reactions, and what challenges arise in oligosaccharide assembly?
The compound serves as a glycosyl donor in β-(1→4) or β-(1→6) linkages. Challenges include:
- Anomeric reactivity: The lack of a C6 hydroxyl reduces steric hindrance but complicates regiocontrol.
- Protecting groups: Temporary groups (e.g., benzyl or acetyl) are required to block undesired hydroxyls.
- Catalysis: Lewis acids like BF₃·Et₂O or TMSOTf activate glycosyl trichloroacetimidates .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the stability of this compound derivatives under acidic hydrolysis?
Discrepancies arise from varying reaction conditions. Stevens et al. (1975) observed furanose byproducts (e.g., compound 30 ) during direct isopropylidenation of 3,6-dideoxy-D-xylo-hexose, suggesting competing ring contraction under strong acids. Controlled pH (e.g., Dowex-50 (H⁺)) minimizes side reactions .
Methodological Best Practices
Table 1: Key Synthetic Steps and Characterization Data
| Step | Reagents/Conditions | Key Intermediate | Characterization Method |
|---|---|---|---|
| Benzylidene protection | PhCH(OMe)₂, H⁺ | 4,6-O-benzylidene derivative | -NMR, IR |
| RuO₄ oxidation | RuO₄, CCl₄, 0°C | 4-keto derivative | -NMR, MS |
| Acidic hydrolysis | Dowex-50 (H⁺), H₂O, 80°C | 3,6-dideoxy product | Polarimetry, X-ray |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
